2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE is a synthetic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry research.
Mechanism of Action
Target of Action
The primary target of this compound is DNA . More specifically, it acts as a DNA intercalator . DNA intercalation is a process where a molecule is inserted between the base pairs of DNA. This can disrupt the DNA’s normal functioning and lead to various effects, such as inhibiting replication or transcription, which can have potent anti-cancer effects .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can cause the DNA to unwind or distort, disrupting normal DNA processes such as replication and transcription .
Biochemical Pathways
Given its mode of action as a dna intercalator, it likely affects pathways involved in dna replication and transcription . By disrupting these processes, the compound can inhibit the growth and proliferation of cells, particularly cancer cells .
Pharmacokinetics
In silico admet profiles have been generated for similar compounds . These profiles can provide valuable insights into the compound’s potential bioavailability and other pharmacokinetic properties .
Result of Action
The compound’s action as a DNA intercalator can lead to the inhibition of DNA replication and transcription . This can result in the inhibition of cell growth and proliferation, particularly in cancer cells . As a result, the compound has demonstrated anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE typically involves the following steps:
Formation of the triazoloquinoxaline core: This is achieved through the aromatic nucleophilic substitution of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol.
Thioamide formation:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted quinoxalines .
Scientific Research Applications
2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxaline: This compound shares the triazoloquinoxaline core and exhibits similar biological activities.
1,2,4-triazolo[4,3-c]quinazoline: Another structurally related compound with comparable anticancer properties.
EAPB0203: A structurally similar compound with higher in vitro potency than imiquimod.
Uniqueness
2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE is unique due to its specific thioamide group, which enhances its bioactivity and makes it a promising candidate for further research in medicinal chemistry .
Properties
IUPAC Name |
2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-14-23-24-19-20(22-16-9-5-6-10-17(16)25(14)19)27-13-18(26)21-12-11-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWYUECTURWBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.